Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
Overview
Description
“Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” is an organic compound with the CAS Number: 156276-22-1 . It has a molecular weight of 234.17 . The IUPAC name of this compound is methyl hydroxy [4- (trifluoromethyl)phenyl]acetate . It is stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” were not found, trifluoromethyl group-containing compounds have been synthesized using various methods . For instance, one method involves the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60 °C .Molecular Structure Analysis
The InChI code for “Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” is 1S/C10H9F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3 . This code can be used to generate the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” were not found, acetophenone, a related compound, has been used in various organic reactions, including in (pseudo)-two-, three-, and four-component reactions .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group is a common structural motif in many biologically active molecules . It can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . For example, the compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b .
Agrochemical Applications
Trifluoromethyl groups are also important in the agrochemical field . They can often enhance the effect of pesticides and herbicides, improving their efficiency and reducing the amount needed for application .
Photoredox Catalysis
The trifluoromethyl group can be introduced into diverse skeletons through photoredox-catalyzed radical trifluoromethylation . This process uses visible light and can be performed under operationally simple conditions at room temperature .
Suzuki-Coupling Reactions
2-(Trifluoromethyl)phenylboronic acid is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This process is important for the synthesis of various organic compounds .
Synthesis of Antagonists
2-(Trifluoromethyl)phenylboronic acid is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
Nitration Reaction
2-(Trifluoromethyl)phenylboronic acid can be used to prepare 2-nitro-6-(trifluoromethyl)phenylboronic acid by nitration reaction .
Safety and Hazards
Future Directions
The future directions for “Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” and similar compounds are promising. Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that these compounds, including “Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate”, may have potential applications in the development of new pharmaceuticals .
properties
IUPAC Name |
methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLYXIOQZYHUAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227556 | |
Record name | Methyl α-hydroxy-4-(trifluoromethyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate | |
CAS RN |
156276-22-1 | |
Record name | Methyl α-hydroxy-4-(trifluoromethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156276-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α-hydroxy-4-(trifluoromethyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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